2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Compound ID: G420-0158
Molecular Formula: C₂₄H₂₄N₄OS
Molecular Weight: 416.54 g/mol
Key Features:
- Core Structure: Pyrazolo[1,5-a]pyrazine ring substituted with a 4-methylphenyl group at position 2.
- Sulfanyl Bridge: A thioether linkage (-S-) connects the pyrazine core to an acetamide moiety.
- Acetamide Substituent: N-bound 2,4,6-trimethylphenyl group, enhancing lipophilicity (logP = 4.78) and steric bulk .
- Physicochemical Properties: Polar surface area (41.5 Ų) and low aqueous solubility (logSw = -4.5), suggesting moderate membrane permeability .
This compound’s structural uniqueness lies in its balanced lipophilicity and steric hindrance, which may influence target binding and metabolic stability.
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-15-5-7-19(8-6-15)20-13-21-24(25-9-10-28(21)27-20)30-14-22(29)26-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIVDVKUFXYYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine derivatives. Its unique structure, which includes a sulfanyl group and a complex aromatic system, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₈H₁₅N₅OS
- Molecular Weight : 381.5 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core linked to a sulfanyl group and an acetamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways. Research indicates that compounds with similar structures often exhibit:
- Antioxidant properties
- Anticancer activity
- Antimicrobial effects
Enzyme Inhibition Studies
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit specific enzymes such as:
- Tyrosinase : Involved in melanin production; inhibition can lead to applications in skin whitening agents.
- Acetylcholinesterase : Important for neurotransmission; inhibition may have implications in treating Alzheimer's disease.
The inhibitory effects are often quantified using IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity). For example, related compounds have shown IC₅₀ values ranging from 0.27 µM to over 300 µM depending on structural modifications.
Case Studies and Research Findings
Pharmacological Applications
The biological activities suggest that 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide could be developed for:
- Cosmetic formulations : As a skin-whitening agent due to its tyrosinase inhibition.
- Neurological disorders : Potential treatment for conditions like Alzheimer's through acetylcholinesterase inhibition.
- Antimicrobial agents : Further studies are needed to evaluate its efficacy against various pathogens.
Comparaison Avec Des Composés Similaires
Structural Analogues in the Pyrazolo-Pyrazine/Pyrimidine Family
The following table summarizes key structural and physicochemical differences between G420-0158 and related compounds:
*Estimated based on substituent contributions.
Key Structural and Functional Differences
Core Heterocycle: G420-0158 uses a pyrazolo[1,5-a]pyrazine core, whereas analogues like 18i () and F-DPA () employ pyrazolo[1,5-a]pyrimidine or pyrimidine cores. Triazolo[1,5-a]pyrimidine derivatives () introduce an additional nitrogen, enhancing polarity but reducing membrane permeability .
Electron-Withdrawing Groups: Compounds like the 4-chlorophenyl derivative () exhibit higher logP (~5.1) and reactivity, which may favor target engagement but reduce solubility .
Bridging Groups :
- The sulfanyl (-S-) bridge in G420-0158 and –8 compounds provides conformational flexibility and moderate oxidation resistance. In contrast, carboxamide-linked derivatives () prioritize rigidity for selective binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
